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Uracil mustard

Cat. No.: B1683740
CAS No.: 66-75-1
M. Wt: 252.09 g/mol
InChI Key: IDPUKCWIGUEADI-UHFFFAOYSA-N
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Description

Historical Context of Nitrogen Mustard Alkylating Agents in Oncology Research

The journey of nitrogen mustard compounds into oncology research is a compelling narrative of scientific adaptation. These agents were first developed as chemical warfare agents, known as mustard gases, during World War I. pharmacologyeducation.orgwikipedia.org A grim observation from the battlefield was that individuals exposed to lower, non-lethal doses of these agents developed severely low white blood cell counts. pharmacologyeducation.org This cytotoxic effect on rapidly dividing cells, including immune cells, caught the attention of pharmacologists.

In 1942, during World War II, American pharmacologists Louis Goodman and Alfred Gilman began to investigate nitrogen mustards for medical applications at Yale University. pharmacologyeducation.orgwikipedia.orgmdpi.com They transitioned the agents from gaseous to liquid formulations suitable for intravenous administration. pharmacologyeducation.org Their initial trials in a patient with malignant lymphoma showed a remarkable, albeit temporary, disappearance of the tumor masses. pharmacologyeducation.orgwikipedia.org These findings, published in 1946 after the war, are widely considered the birth of modern chemotherapy and marked the beginning of a new era in cancer treatment. pharmacologyeducation.orgnih.gov This pioneering work spurred the development of a multitude of new alkylating agents, including uracil (B121893) mustard, with the goal of improving efficacy and targeting specific cancers. nih.govtaylorandfrancis.com

Classification and Therapeutic Relevance within Alkylating Agents

Uracil mustard belongs to the class of organic compounds known as nitrogen mustards, which are a major group within the broader category of alkylating antineoplastic agents. wikipedia.orgdrugbank.com Alkylating agents are defined by their ability to introduce alkyl groups into nucleophilic sites on other molecules, with DNA being the primary target in cancer therapy. pharmacologyeducation.org

The therapeutic principle of this compound is rooted in its bifunctional alkylating capability. Chemically, it is a derivative of both nitrogen mustard and the nucleic acid base uracil. wikipedia.orgguidetopharmacology.org The rationale behind this design is that cancer cells, which are characterized by rapid proliferation, have a high demand for nucleic acids and may preferentially take up the uracil component. wikipedia.orgmedkoo.com Once inside the cell, the reactive bis(2-chloroethyl)amine (B1207034) moiety—the nitrogen mustard part—becomes activated. drugbank.compharmacompass.com It then forms covalent bonds with DNA, preferentially at the guanine (B1146940) and cytosine nucleobases. guidetopharmacology.orgdrugbank.com This action leads to the cross-linking of DNA strands, which inhibits DNA replication and transcription, disrupts nucleic acid function, and ultimately induces apoptosis (programmed cell death) in the cancer cell. wikipedia.orgdrugbank.comnih.gov At high concentrations, it can also suppress RNA and protein synthesis. guidetopharmacology.orgdrugbank.com This mechanism of action has made it a relevant compound for investigation in lymphatic malignancies, such as non-Hodgkin's lymphoma. wikipedia.orgguidetopharmacology.orgmedkoo.com

Table 1: Properties of this compound

Property Value Source
IUPAC Name 5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione nih.gov
Chemical Formula C₈H₁₁Cl₂N₃O₂
Molecular Weight 252.10 g/mol drugfuture.com
CAS Number 66-75-1 drugfuture.com
Class Nitrogen Mustard, Alkylating Agent drugbank.com

Role as a Research Tool in Molecular Biology and Oncology

Beyond its direct therapeutic investigations, this compound serves as a valuable research tool in molecular biology and oncology. Its well-defined mechanism of inducing DNA damage makes it an ideal compound for studying the intricate cellular processes of DNA damage and repair. smolecule.com Researchers utilize this compound to induce specific types of DNA lesions, allowing them to investigate the signaling pathways and enzymatic machinery that cells employ to detect and mend such damage. smolecule.com

Studies have also explored its effects on the immune system and other biological systems. For instance, it has been used in laboratory animals to investigate its properties as an immunosuppressive agent. nih.gov Research has also been conducted on its effects on the primary antibody response in rats and mice, providing insights into the immunomodulatory effects of alkylating agents. oup.com Furthermore, the synthesis of various derivatives and hybrid compounds of this compound is an active area of research. nih.govnih.gov For example, researchers have created hybrid molecules combining this compound with DNA minor groove binders to enhance cytotoxicity and target specific DNA sequences. nih.gov These studies are crucial for designing new antitumor agents with improved efficacy and specificity. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11Cl2N3O2 B1683740 Uracil mustard CAS No. 66-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C8H11Cl2N3O2/c9-1-3-13(4-2-10)6-5-11-8(15)12-7(6)14/h5H,1-4H2,(H2,11,12,14,15)
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InChI Key

IDPUKCWIGUEADI-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl
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Molecular Formula

C8H11Cl2N3O2
Record name URACIL MUSTARD
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DSSTOX Substance ID

DTXSID8026270
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Molecular Weight

252.09 g/mol
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Physical Description

Creamy white crystals or off-white powder. Used as an anti-cancer medicine., Solid
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SPARINGLY SOL IN WATER, SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM, INSOL IN BENZENE, SOL IN DIMETHYLACETAMIDE & 5% AQ SOLN THEREOF, For more Solubility (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page., 1.32e+00 g/L
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Color/Form

WHITE CRYSTALS FROM METHANOL & WATER, OFF-WHITE, CRYSTALLINE POWDER

CAS No.

66-75-1
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Melting Point

403 °F (NTP, 1992), 206 °C
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Molecular Mechanism of Action

DNA Alkylation and Cross-Linking

As an alkylating agent, uracil (B121893) mustard covalently binds to DNA, a process known as alkylation. ontosight.aismolecule.comunomaha.edu This chemical modification is critical to its antineoplastic activity. smolecule.com

Uracil mustard demonstrates a preferential binding to the guanine (B1146940) and cytosine moieties within the DNA molecule. drugbank.comncats.ionih.govsmolecule.comt3db.capharmacompass.com The degree of this compound-induced cross-linking correlates with the guanine and cytosine content of the DNA. drugbank.comncats.ionih.govsmolecule.compharmacompass.com The primary site of alkylation for nitrogen mustards, including this compound, is the N7 position of guanine. oup.comnih.govscispace.comnih.gov

Following alkylation, this compound facilitates the formation of cross-links within the DNA structure. drugbank.comncats.ionih.govsmolecule.comt3db.capharmacompass.comunomaha.edu These cross-links can occur between the two strands of the DNA helix (inter-strand cross-links) or within a single strand (intra-strand cross-links). The formation of these cross-links is a key event in the disruption of DNA function. smolecule.com

While nitrogen mustards generally alkylate DNA at the N7 position of guanine, the specific sequence context influences the reactivity. oup.comnih.govscispace.comnih.gov this compound exhibits a distinct sequence preference compared to other nitrogen mustards. oup.comnih.govnih.gov Specifically, it shows enhanced reactivity with 5'-PyGC-3' sequences (where Py represents a pyrimidine (B1678525) base) in isolated DNA. oup.com This preference has been observed at specific base positions, such as 5'-TGC-3' and 5'-CGC-3' sequences. oup.com Studies have also indicated a uniquely enhanced reaction with certain 5'-PyGCC-3' sequences. nih.govscispace.com This sequence selectivity is largely preserved even in intact cells, suggesting that the cellular environment does not significantly alter the drug's specific reaction pattern with DNA. oup.comnih.gov Research using 3D-QSAR methods suggests that the NH2-O systems present in the two GC base pairs on the 3' side of the target guanine are significantly correlated with the degree of alkylation by this compound, consistent with a pre-alkylation binding event. nih.gov

Formation of DNA Inter- and Intra-strand Cross-links

Inhibition of Nucleic Acid Synthesis and Function

The DNA damage induced by this compound, particularly through alkylation and cross-linking, leads to the inhibition of critical nucleic acid processes. drugbank.comncats.ionih.govsmolecule.comt3db.capharmacompass.com

This compound selectively inhibits the synthesis of deoxyribonucleic acid (DNA). drugbank.comncats.ionih.govsmolecule.compharmacompass.com The cross-linking of DNA strands by this compound physically impedes the progression of DNA replication machinery. smolecule.com This disruption of DNA replication is a primary mechanism by which the compound exerts its cytotoxic effects. wikipedia.orgnih.govsmolecule.compharmacompass.com The DNA damage ultimately leads to apoptosis of affected cells. medkoo.comwikipedia.orgncats.iosmolecule.comunomaha.edu

Synthesis and Derivatization Strategies

General Synthetic Methodologies for Uracil (B121893) Mustard Analogs

The synthesis of uracil mustard analogs typically involves the incorporation of the nitrogen mustard group onto the uracil scaffold. Uracil itself is a privileged scaffold in medicinal chemistry, and its derivatives are often synthesized through various organic reactions. For instance, some synthetic approaches involve the preparation of 5-diethylaminomethyl derivatives and nitrogen mustards of uracil and 2-thiouracil, which are then tested for their anticancer activity nih.gov. The pyrimidine (B1678525) heterocycle, a core component of uracil, is a significant scaffold in scientific research due to the wide pharmacological activity range of approved drugs containing it mdpi.com.

Design and Development of Novel Uracil Derivatives

The design and development of novel uracil derivatives often leverage computational approaches and stringent selection criteria to identify compounds with improved properties.

Substructure and similarity search methodologies are fundamental in identifying potential new this compound variants. These in silico approaches involve systematically searching molecular databases for compounds that share structural similarities with this compound while allowing for specific modifications. For example, a systematic search utilizing substructure components and similarity within an in silico database successfully identified 12 variants of this compound, using this compound as a lead compound unomaha.eduresearchgate.net. This data mining approach is considered an efficacious tool for drug design, especially when starting with effective parent compounds researchgate.net.

In silico molecular database screening plays a crucial role in the initial identification and characterization of potential drug candidates. This method allows for the rapid assessment of a large number of compounds based on their predicted molecular activity and physicochemical properties. Studies have successfully employed in silico methods to characterize the molecular activity of this compound with cellular targets like DNA unomaha.eduresearchgate.net. These screenings can also predict pharmacokinetic parameters, including absorption, distribution, metabolism, and toxicity (ADMET) profiles, and evaluate drug-likeness properties nih.govresearchgate.net.

Rigorous criteria for drug-likeness are essential during the screening process to ensure that identified variants possess favorable pharmaceutical properties. A common standard applied is Lipinski's Rule of Five, which evaluates parameters such as molecular mass, hydrogen bond acceptors and donors, and Log P (partition coefficient) researchgate.netresearchgate.net. Compounds that adhere to these rules generally exhibit good oral bioavailability and membrane permeability researchgate.net. For instance, a study identified 12 this compound variants that showed zero violations of Lipinski's Rule of Five, indicating favorable drug-likeness unomaha.eduresearchgate.net. Additionally, criteria such as polar surface area (PSA) are considered, with values less than 80 Ų often being suitable for central nervous system penetration unomaha.eduresearchgate.netresearchgate.net. Maintaining the cytotoxic nitrogen mustard moiety is also a crucial criterion during the identification of new variants unomaha.eduresearchgate.net.

Optimization of molecular scaffolding aims to enhance the activity and physicochemical properties of uracil derivatives. This involves strategic modifications to the core structure to improve interactions with biological targets. For this compound, the pyrimidine ring generally remains, along with the bifunctional cytotoxic nitrogen mustard group responsible for its alkylating antineoplastic action unomaha.edu. Substitutions, particularly at the N-3 position of the uracil ring, can introduce variations in physicochemical properties such as Log P and polar surface area, influencing pharmaceutical behavior unomaha.edu.

An example of scaffolding optimization involves hybrid compounds combining this compound with DNA minor groove binders like distamycin A. These hybrids, where this compound is linked to distamycin A by flexible polymethylene chains of varying lengths, have shown enhanced cytotoxic activity. The length of the linker proved crucial, with longer linker lengths (n=4-6) resulting in significantly higher cytotoxicity (at least 20-fold more potent than shorter linkers) and more efficient selective covalent binding to A/T rich DNA sequences nih.govacs.org. This suggests that increased flexibility allows the mustard moiety to position more effectively within the minor groove, leading to better alkylating properties nih.govacs.org.

Rigorous Criteria for Drug-Likeness in Variant Identification

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in understanding how structural modifications impact the biological activity of this compound analogs. These studies guide the rational design of new derivatives with improved efficacy and selectivity.

For this compound, its mechanism of action involves DNA alkylation and cross-linking, leading to apoptosis wikipedia.orgunomaha.edu. The cytotoxic activity is primarily attributed to the nitrogen mustard moiety unomaha.edu. SAR studies on hybrid compounds of this compound and distamycin A revealed that the distance between the two active components is crucial for cytotoxicity nih.govacs.org. Compounds with longer linker lengths (e.g., n=6 in a polymethylene chain) exhibited maximal activity, indicating that flexibility and optimal positioning of the alkylating group within the DNA minor groove are key determinants of enhanced cytotoxic potency nih.govacs.org.

In other uracil derivatives, the functionalization of the uracil core with various groups (e.g., –NCHN(CH₃)₂, –CH₃, –Cl, S, –NH₂, –CH₂–COOH) has been shown to influence stability, solubility, and antibacterial activity. Derivatives with small polar functional groups demonstrated enhanced activity against Gram-negative bacteria, while those with moderately polar substituents were more active against Gram-positive bacteria bohrium.com. Moreover, studies on 5,6-disubstituted uracils have identified bis-uracil conjugates as potent inhibitors of thymidine (B127349) phosphorylases nih.gov. The position of substituents and lower Log P values have also been correlated with inhibitory potential in some uracil compounds researchgate.net.

The following table summarizes key physicochemical properties relevant to drug-likeness for this compound and its variants, as discussed in the context of drug design.

Table 1: Physicochemical Properties of this compound and its Variants (Illustrative Data)

Property NameThis compound (Parent Compound) unomaha.eduuni.luRepresentative Variant 1 (e.g., N-3 substituted) unomaha.eduRepresentative Variant 2 (e.g., N-3 substituted) unomaha.edu
Molecular Weight ( g/mol )252.10 wikipedia.org(Increased from parent) unomaha.edu(Increased from parent) unomaha.edu
Log P (predicted)0.5 uni.lu(Increased from parent) unomaha.eduresearchgate.net(Increased from parent) unomaha.eduresearchgate.net
Polar Surface Area (Ų)(Typically < 80 for CNS penetration) unomaha.eduresearchgate.netresearchgate.net(Typically < 80 for CNS penetration) unomaha.eduresearchgate.netresearchgate.net(Typically < 80 for CNS penetration) unomaha.eduresearchgate.netresearchgate.net
Rule of 5 Violations0 unomaha.eduresearchgate.net0 unomaha.eduresearchgate.net0 unomaha.eduresearchgate.net

Table 2: Cytotoxic Activity of this compound-Distamycin A Hybrids on Human Leukemic K562 Cells nih.govacs.org

Linker Length (n in (CH₂)n)IC₅₀ (µM) after 1 hr exposureRelative Cytotoxicity (vs. shortest linker)
1-37.26 - X (higher)1x
4-60.07 - Y (lower)≥ 20x

Impact of Substitutions on the Pyrimidine Ring (e.g., N-1, N-3, C-5, C-6 positions)

Research into novel uracil derivatives frequently involves modifying the substituents at the N-1, N-3, C-5, and C-6 positions of the pyrimidine ring nih.govresearchgate.netnih.govmdpi.com. These substitutions can lead to variations in pharmaceutical properties such as lipophilicity (Log P), polar surface area, and molecular weight, which are crucial for drug-likeness and absorption unomaha.edu.

For instance, studies have investigated the synthesis of 5-diethylaminomethyl derivatives and nitrogen mustards of uracil and 2-thiouracil, with certain C-5 substituted compounds demonstrating anticancer activity nih.gov. The introduction of a nitrogen mustard group covalently bonded to the C-5 position of the pyrimidine ring is a defining characteristic of this compound unomaha.edu.

Furthermore, systematic searches for this compound variants have identified compounds with additional substitutions at the N-3 position unomaha.edu. These N-3 substitutions can include hydroxyl, alkyl, and carbonyl moieties, forming homologous series that may exhibit similar or enhanced medicinal activity unomaha.edu. The variation in Log P values for these compounds, ranging from 0.563 to 3.968, highlights the potential to tune their pharmaceutical properties unomaha.edu. Compounds with polar surface areas less than 80 Ų are generally considered suitable for central nervous system penetration, and many this compound variants fall within this range, suggesting favorable drug absorption unomaha.edutandfonline.com.

Table 1: Impact of N-3 Substitutions on Physicochemical Properties of this compound Variants (Note: This is a representation of an interactive table. Actual interactive functionality would be provided in a digital format.)

VariantN-3 SubstituentLog P (Predicted)Polar Surface Area (Ų)Molecular Weight ( g/mol )
This compound (Parent)-H(Value from source if available)(Value from source if available)252.10 wikipedia.org
Variant 1(Example: -CH3)(Data would be here)(Data would be here)(Data would be here)
Variant 2(Example: -C2H5)(Data would be here)(Data would be here)(Data would be here)
...............

Detailed research findings on specific substitutions and their quantitative impact on activity (e.g., IC50 values against various cell lines) would populate such a table if available in the source material beyond general statements.

Influence of Nitrogen Mustard Moiety Retention on Cytotoxicity

The retention of the nitrogen mustard moiety is fundamental to the cytotoxic action of this compound and its derivatives unomaha.edu. Nitrogen mustards are a class of alkylating agents that exert their biological activity by binding to DNA, cross-linking its strands, and thereby preventing DNA replication and ultimately leading to cell death google.comfrontiersin.org. This DNA damage is considered the primary cytotoxic effect google.com.

The mechanism involves the nitrogen lone pair of the nitrogen mustard generating a highly reactive aziridinium (B1262131) ion intermediate google.comscience.gov. This intermediate then electrophilically reacts with electron-rich groups in biomacromolecules, predominantly the N7 nitrogen atoms on DNA guanines, forming covalent bonds and inhibiting the activity of these biomacromolecules google.comfrontiersin.org.

The importance of this moiety is further underscored in the development of hybrid compounds. For instance, hybrid molecules combining this compound with other bioactive agents, such as the DNA minor groove binder distamycin A, have been synthesized nih.gov. These hybrid compounds have shown enhanced cytotoxic activity compared to the parent this compound derivatives used for conjugation nih.gov. The length and flexibility of the linker connecting the this compound and the other moiety can be crucial for cytotoxicity, with longer linkers sometimes leading to more efficient alkylation and increased activity nih.gov. This suggests that while the nitrogen mustard moiety is the primary cytotoxic component, its presentation and interaction with cellular targets can be modulated through derivatization strategies. The strategic introduction of the nitrogen mustard moiety has been shown to improve potency, selectivity, and safety in antitumor drug development frontiersin.org.

Table 2: Cytotoxicity of this compound Hybrid Compounds (Note: This is a representation of an interactive table. Actual interactive functionality would be provided in a digital format.)

CompoundNitrogen Mustard MoietyAdditional MoietyLinker Length (n)IC50 (µM) in K562 cells (1h exposure)
This compound (Parent)Bis(2-chloroethyl)aminoNoneN/A(Value from source if available)
Hybrid 1Bis(2-chloroethyl)aminoDistamycin A1(Data would be here) nih.gov
Hybrid 2Bis(2-chloroethyl)aminoDistamycin A3(Data would be here) nih.gov
Hybrid 3Bis(2-chloroethyl)aminoDistamycin A60.07 (maximal activity) nih.gov
...............

Preclinical Research and Cellular Efficacy Studies

In Vitro Cytotoxicity and Antiproliferative Evaluation

In vitro studies are crucial for understanding the direct effects of Uracil (B121893) mustard on cancer cells at a cellular level, including its potency and selectivity.

Uracil mustard and its derivatives have demonstrated cytotoxic activity across a range of human cancer cell lines. Early research indicated that several nitrogen mustards of uracil exhibited cytotoxic effects in vitro on KB cells. nih.gov More recent studies involving variants of this compound have assessed their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). researchgate.net Furthermore, a synthetic analog of uracil, U-359, which functions similarly to this compound as both an antimetabolite and an alkylating agent, showed significant cytotoxicity in MCF-7 cells. mdpi.com

The cytotoxic potential against specific cell lines is summarized in the table below:

CompoundCell LineIC₅₀ (µM)Reference
U-359 (Uracil Analog)MCF-73.8 mdpi.com
This compound derivativesKB cellsCytotoxic activity observed nih.gov
This compound variantsMCF-7, HT-29Cytotoxicity observed researchgate.net

A key aspect of effective chemotherapy is the selective targeting of cancer cells while sparing normal, healthy cells. This compound is known to preferentially damage DNA in cancer cells due to their increased need for uracil in nucleic acid synthesis during rapid cell division. wikipedia.orgsmolecule.combiorbyt.com Preclinical studies on this compound variants have reported selective inhibitory effects against cancer cell growth (e.g., MCF-7 and HT-29) when compared to normal cell lines, such as DPSC normal cell line. researchgate.net For instance, the synthetic uracil analog U-359 exhibited approximately three-fold greater toxicity for cancerous MCF-7 cells (IC₅₀ of 3.8 μM) compared to non-tumorigenic MCF-10A cells (IC₅₀ of 13 μM), highlighting its selective cytotoxicity. mdpi.com

The selective cytotoxicity is illustrated by the following data:

CompoundCancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Selectivity (Fold)Reference
U-359 (Uracil Analog)MCF-73.8MCF-10A13~3.4 mdpi.com
This compound variantsMCF-7, HT-29CytotoxicDPSC normal cell lineLess inhibitory effectSelective researchgate.net

Quantitative assays are routinely employed to evaluate the cellular effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized method for assessing in vitro cytotoxicity, cell viability, and proliferation. researchgate.netmdpi.commdpi.comabcam.comsigmaaldrich.comresearchgate.net This colorimetric assay relies on the ability of metabolically active cells to convert the yellow tetrazolium salt MTT into an insoluble purple formazan (B1609692) product, a reaction mediated by cellular dehydrogenases. mdpi.comabcam.comsigmaaldrich.com The amount of formazan produced is directly proportional to the number of viable cells. sigmaaldrich.com Other assays used to measure cell viability and proliferation include resazurin, TMRE, calcein (B42510) violet, ATP luminescence, BrdU, EdU, Ki67, and CFSE assays. abcam.comsigmaaldrich.com

Selective Inhibitory Effects Against Cancer Cell Growth vs. Normal Cells

In Vivo Antitumor Activity in Experimental Models

Beyond in vitro assessments, the antitumor efficacy of this compound has been investigated in various in vivo experimental models, providing insights into its systemic effects and potential for tumor growth inhibition.

Xenograft models, typically involving the transplantation of human cancer cells into immunodeficient mice, are common preclinical tools for evaluating the in vivo antitumor activity of therapeutic agents. While specific detailed data for this compound in human tumor xenograft models are less frequently highlighted in the provided results, it is established that nitrogen mustards and related compounds are routinely evaluated in such models. For instance, this compound itself has been administered to mice in various regimens (e.g., weekly, thrice weekly, or every 3 weeks intraperitoneally for up to 26 weeks) in studies examining its effects on the incidence of lung, liver, and ovarian carcinomas and lymphomas. fda.gov This demonstrates its direct evaluation in murine experimental models, which often precede or run parallel to xenograft studies. Other nitrogen mustard derivatives have shown potent antitumor activity in human solid tumor xenografts, including breast (MX-1), colon (HCT-116), prostate (PC-3), and lung cancer (H460) xenografts. researchgate.netresearchgate.net

This compound has been specifically tested for its in vivo anticancer activity in established animal carcinoma models, notably the Ehrlich carcinoma. Early research demonstrated that this compound, along with certain derivatives, exhibited anticancer activity in vivo against Ehrlich carcinoma. nih.gov Studies have compared the growth inhibition by carcinostatic compounds, including nitrogen mustards, on Ehrlich carcinoma cultures with their activity in Ehrlich ascites tumors in animals. aacrjournals.org This highlights the historical and ongoing use of the Ehrlich carcinoma model in evaluating the antitumor efficacy of this compound and related compounds.

Studies in Xenograft Models (Implicit, as a common preclinical model)

Molecular Docking and Computational Analysis

Molecular docking and computational analyses play a crucial role in understanding the intricate molecular mechanisms of drugs like this compound. These in-silico approaches have proven successful in characterizing the molecular activity of this compound with various cellular targets, including DNA. Comprehensive quantum chemical calculations and molecular docking analyses have been extensively performed on this compound to elucidate its physicochemical properties and interaction profiles.

Such computational studies delve into various quantum chemical features, including the computation of global minimum energies, polarizability, hyperpolarizability components, Natural Bond Analysis (NBO), electronic properties, Fukui function analysis, and Quantum Theory of Atoms In Molecule (QTAIM) analysis. Furthermore, molecular docking studies are routinely employed to investigate protein-ligand interactions and determine binding affinities, utilizing parameters such as full fitness scores and binding affinity. The nature of binding and molecular surfaces can be explored through HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital), and MESP (Molecular Electrostatic Potential) plots. The increasing attractiveness of computational analysis for alkylating agents is driven by the laborious and costly nature of traditional quantitative structure-activity relationship (QSAR) techniques.

Characterization of Molecular Activity with Cellular Targets (e.g., DNA, BSA)

DNA Interaction: this compound exerts its cytotoxic effects primarily through its interaction with deoxyribonucleic acid (DNA). As a bifunctional alkylating agent, it covalently modifies DNA, leading to significant cellular damage.

Mechanism of Action: After activation, this compound preferentially binds to the guanine (B1146940) and cytosine moieties of DNA. This binding results in the formation of DNA cross-links, which are critical lesions that inhibit DNA synthesis and function. The alkylation typically occurs at the N7 position of guanine residues, a common target for nitrogen mustard agents. While N7 of guanine is the preferred site, experiments have also noted alkylation at N1, N3, N6, and O6 positions. The DNA damage, particularly cross-linking, ultimately triggers apoptosis (programmed cell death) in the affected cells, especially those undergoing rapid division, such as cancer cells.

Computational Insights: In-silico studies have been instrumental in characterizing these molecular interactions. For instance, 3D-QSAR has been applied to analyze the sequence specificity of DNA alkylation by this compound. Research on hybrid compounds, combining this compound with DNA minor groove binders like distamycin A, has demonstrated enhanced activity and selective covalent binding to A/T rich DNA sequences. These studies revealed that the length and flexibility of the linker between the this compound and the minor groove binder significantly influence cytotoxicity and alkylating properties, with longer linkers allowing for deeper penetration and better alkylation within the minor groove.

Table 1: Key Characteristics of this compound's DNA Interaction

Mechanisms of Resistance to Uracil Mustard

Acquired Resistance in Cancer Cell Populations

Cancer cell populations can develop resistance to uracil (B121893) mustard during therapy, a phenomenon known as acquired resistance. researchgate.net This resistance arises from genotypic and phenotypic changes that render the cells insensitive to the drug's lethal effects. researchgate.net In vitro studies have demonstrated that acquired resistance to alkylating agents like uracil mustard can manifest through several mechanisms. researchgate.net These include altered drug transport into the cancer cell, detoxification of the drug within the cell, and an enhanced capacity to repair the DNA damage caused by the agent. researchgate.net Clinically, the specific mechanisms of acquired resistance to DNA-damaging agents are complex, but an increased ability to repair ICLs is a suggested factor in the acquired resistance of certain cancers, such as chronic lymphocytic leukemia, to nitrogen mustards. researchgate.net

Role of DNA Repair Mechanisms in Overcoming Damage

An enhanced capacity for DNA repair is a critical mechanism by which cancer cells overcome the cytotoxic effects of this compound. researchgate.net As a nitrogen mustard derivative, this compound causes various forms of DNA damage, with the most cytotoxic being ICLs. mdpi.comnih.gov Several DNA repair pathways are implicated in the removal of lesions created by alkylating agents, and their upregulation is associated with drug resistance.

Key DNA repair pathways involved in resistance to alkylating agents include:

Base Excision Repair (BER): This pathway is responsible for repairing single-base DNA lesions. While not the primary repair pathway for ICLs, BER enzymes like uracil-DNA glycosylase (UNG) can be involved in processing DNA damage near crosslinks, which can paradoxically contribute to resistance in some contexts. frontiersin.orgsigmaaldrich.com

Nucleotide Excision Repair (NER): The NER pathway is crucial for repairing bulky DNA adducts that distort the DNA helix, including the intrastrand crosslinks caused by agents like cisplatin. nih.gov It also plays a role in the initial recognition and processing of ICLs. nih.gov

Mismatch Repair (MMR): The MMR system corrects errors made during DNA replication. While its direct role in repairing this compound-induced damage is less defined, defects in this pathway can influence the cellular response to some alkylating agents. mit.edu

Homologous Recombination (HR): This is a major error-free pathway for the repair of double-strand breaks (DSBs) and is essential for the repair of ICLs. nih.gov

Fanconi Anemia (FA) Pathway: This complex pathway is specifically involved in the repair of ICLs and coordinates with both NER and HR to remove these lesions. nih.gov

The ability of cancer cells to efficiently repair ICLs is a major determinant of their sensitivity to this compound. Increased expression and activity of the proteins in these repair pathways can lead to enhanced removal of this compound-induced DNA adducts, allowing the cancer cells to survive and proliferate despite treatment. nih.gov

DNA Repair PathwayPrimary Function in Alkylating Agent ResistanceRelevance to this compound Damage
Base Excision Repair (BER)Repairs single-base DNA lesions and can be involved in processing damage near crosslinks. frontiersin.orgsigmaaldrich.comContributes to the overall DNA damage response, though not the primary pathway for ICLs. frontiersin.org
Nucleotide Excision Repair (NER)Removes bulky DNA adducts and initiates the repair of interstrand crosslinks. nih.govA key pathway in recognizing and beginning the removal of this compound-induced ICLs. nih.gov
Homologous Recombination (HR)Error-free repair of double-strand breaks that arise during ICL repair. nih.govEssential for the final, accurate repair of ICLs, preventing cell death. nih.gov
Fanconi Anemia (FA) PathwayCoordinates the repair of interstrand crosslinks by interacting with NER and HR. nih.govA critical and specialized pathway for overcoming the most cytotoxic lesions produced by this compound. nih.gov

Modulation of Multidrug Resistance (MDR) Proteins

Another significant mechanism of resistance to chemotherapeutic agents is the increased expression of multidrug resistance (MDR) proteins, which are members of the ATP-binding cassette (ABC) transporter superfamily. mdpi.com These proteins function as efflux pumps, actively removing drugs from cancer cells and thereby reducing their intracellular concentration and therapeutic effect. mdpi.commdpi.com While direct studies on this compound are limited, research on uracil analogs and other chemotherapeutics provides insight into the potential role of these transporters in resistance.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized MDR protein that confers resistance to a wide array of chemotherapy drugs. mdpi.comnih.gov While direct evidence for this compound is scarce, studies on related compounds suggest a role for ABCB1 in resistance. For instance, some research indicates that the high expression of P-gp can contribute to resistance against "uracil" in certain cancer types. nih.gov Conversely, some novel uracil analogs have been shown to overcome multidrug resistance by down-regulating the expression of ABCB1. mdpi.com

The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another important ABC transporter implicated in the multidrug resistance of various cancers. mdpi.comnih.gov Overexpression of ABCG2 can lead to the efflux of numerous anticancer drugs. nih.gov Similar to ABCB1, direct studies on this compound's interaction with ABCG2 are not widely available. However, studies on novel synthetic uracil analogs have demonstrated that these compounds can down-regulate the expression of ABCG2, suggesting that this transporter could be involved in resistance to uracil-based drugs. mdpi.com

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, which can be induced by chemotherapy. nih.gov The NF-κB signaling pathway is linked to chemoresistance, in part by regulating the expression of genes involved in cell survival and inflammation. researchgate.netmdpi.com The activation of NF-κB has been associated with resistance to various chemotherapeutic agents. nih.gov Furthermore, there is a connection between NF-κB and the expression of MDR proteins like ABCB1 and ABCG2. mdpi.com Research on a novel synthetic uracil analog, U-359, has shown that it can down-regulate NF-κB protein levels, which is associated with overcoming drug resistance. mdpi.com This suggests that the NF-κB pathway may be a relevant mechanism in the context of resistance to uracil-based compounds like this compound.

The following table presents data from a study on a novel synthetic uracil analog (U-359) and its effect on the protein levels of key multidrug resistance markers in MCF-7 breast cancer cells. This data is illustrative of how uracil-based compounds can modulate these resistance pathways.

TreatmentChange in ABCB1 Protein Level (%)Change in ABCG2 Protein Level (%)Change in NF-κB Protein Level (%)
Oxaliplatin (B1677828) (Ox)Slight IncreaseStrong Up-regulationStrong Up-regulation
5-Fluorouracil (B62378) (5-FU)Slight IncreaseStrong Up-regulationStrong Up-regulation
U-359No Significant ChangeSignificant DecreaseSignificant Decrease
U-359 + OxNo Significant ChangeDecrease (compared to Ox alone)Decrease (compared to Ox alone)
U-359 + 5-FUNo Significant ChangeDecrease (compared to 5-FU alone)Decrease (compared to 5-FU alone)

Data adapted from a study on the synthetic uracil analog U-359 in MCF-7 cells. mdpi.com

Combination Therapies and Synergistic Strategies

Historical Combination Chemotherapy Regimens

Historically, the use of uracil (B121893) mustard in combination with other chemotherapeutic agents was investigated to achieve broader anticancer effects.

Uracil Mustard and 5-Fluorouracil (B62378) Combinations

One notable historical combination involved this compound (UM) and 5-fluorouracil (5-FU). This regimen, referred to as UM-FU, was employed in the treatment of ovarian carcinoma, specifically in patients with stage III and IV histologically verified disease, at Yale New Haven Medical Center between 1964 and 1971.

In these historical applications, this compound was administered orally, typically at 1 mg/kg daily, while 5-fluorouracil was administered intravenously at 5 mg/kg for five days every four weeks. Of 185 ovarian cancer patients, 76 received the UM-FU combination. Among 35 patients with measurable disease, 15 (42%) demonstrated an objective response, characterized by a decrease in tumor size and the disappearance of ascites or hydrothorax. The mean survival for responders was 41 months from diagnosis to death, compared to 18 months for non-responders. While effective in managing symptoms like ascites and hydrothorax and reducing intra-abdominal masses, the UM-FU regimen was eventually superseded by the discovery and implementation of more potent therapies, such as adriamycin and platinum-based drugs, and this compound is no longer commercially available.

In a separate study, combinations of a cupric chelate with 5-fluorouracil resulted in additive retardation of Sarcoma 180 development, whereas combinations with this compound did not yield a therapeutic gain.

Synergistic Effects with Established Chemotherapeutic Agents

The concept of synergy in chemotherapy aims to achieve a greater therapeutic effect than the sum of individual drug effects, often by targeting different pathways or overcoming resistance mechanisms.

Enhancement of Apoptotic Signaling Pathways

This compound itself is known to induce apoptosis by causing DNA damage. Research into uracil derivatives has shown promise in enhancing apoptotic signaling pathways when combined with established chemotherapeutic agents. For instance, a synthetic uracil analog, 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359), demonstrated synergistic interactions with oxaliplatin (B1677828) (Ox) and 5-fluorouracil (5-FU) in MCF-7 breast cancer cells.

U-359 significantly activated caspase 9 activity by approximately 62% compared to the control group. When combined with oxaliplatin or 5-FU, U-359 led to a substantial increase in caspase 9 activity, exceeding 100% compared to treatment with Ox or 5-FU alone. Synergy indices confirmed these synergistic effects, with values of 0.01 for U-359 + Ox and 0.67 for U-359 + 5-FU in relation to caspase 9 activity.

The following table summarizes the impact of U-359 and its combinations on Caspase 9 activity:

Treatment GroupCaspase 9 Activity (% Change vs. Control)Synergy Index (SI)
U-359+62%N/A
5-FU-8%N/A
Oxaliplatin (Ox)+15%N/A
U-359 + Ox> +100% (vs. Ox alone)0.01
U-359 + 5-FU> +100% (vs. 5-FU alone)0.67

Overcoming Chemotherapy Resistance Through Combination Modulators

Chemotherapy resistance remains a significant challenge in cancer treatment. Strategies involving combination modulators are being explored to circumvent these resistance mechanisms. The synthetic uracil analog U-359, in combination with oxaliplatin and 5-fluorouracil, showed potential for overcoming chemotherapy resistance in breast cancer by down-regulating drug resistance markers such as ABCB1, ABCG2, and NF-κB, which were otherwise upregulated by Ox and 5-FU alone. This modulation of drug resistance mechanisms, alongside enhanced apoptosis, suggests a promising approach to improving treatment outcomes.

Furthermore, studies have indicated that increased expression of DOK2, a regulatory protein involved in tumor cell growth, may enhance tumor sensitivity to various chemotherapy drugs, including this compound, chelerythrine, hydroxyurea, fenretinide, idarubicin, and chlorambucil. Conversely, DOK2 deletion in ovarian cancer has been linked to increased carboplatin (B1684641) resistance by reducing apoptosis.

Development of Novel Hybrid Molecules Containing Uracil and 5-Fluorouracil Moieties

The development of novel hybrid molecules that incorporate uracil and 5-fluorouracil (5-FU) moieties represents a significant area of research aimed at improving drug delivery, reducing toxicity, and overcoming drug resistance in cancer therapy. This molecular hybridization approach involves combining two or more distinct pharmacophores into a single molecule, often resulting in enhanced activity and affinity compared to the parent drugs.

5-Fluorouracil, a well-established antimetabolite and bioisostere of natural uracil, has been a cornerstone in treating various solid tumors, including colorectal, stomach, and breast cancers. However, its therapeutic utility is limited by poor selectivity, central nervous system toxicity, rapid catabolism, and the development of drug resistance. To address these limitations, researchers have focused on structural modifications, including the synthesis of derivatives, prodrugs, nucleosides, metal complexes, and, notably, hybrid molecules.

Hybrid molecules are typically

Historical and Retrospective Research Analyses

Early Clinical Investigations and Patient Response Evaluation (1958-1970)

Retrospective analyses of patient records from 1958 to 1970 provided insights into the early clinical effectiveness of uracil (B121893) mustard. wikipedia.org These investigations, which employed evaluation criteria from over 25 years prior to the review, demonstrated significant response rates across various hematologic malignancies. wikipedia.org

Table 1: Early Clinical Response Rates of Uracil Mustard (1958-1970)

Disease TypeNumber of PatientsOverall Regression Rate (%)Complete Response (CR) Rate (%)
Non-Hodgkin Lymphoma9469.223.4
Hodgkin Disease6269.49.7
Chronic Lymphatic Leukemia3974 (CR + PR)7.7

Long-Term Complete Responses in Lymphoma Patients

This compound has been associated with remarkable long-term complete responses in certain lymphoma cases. A notable instance that prompted a comprehensive recall review of historical patient data was that of an individual with diffuse large cell lymphoma who experienced a complete response lasting 35 years following a brief, three-day course of this compound. wikipedia.org While primarily focusing on monotherapy, it is also documented that in studies involving combination chemotherapy with this compound and 5-fluorouracil (B62378), objective responses were observed to persist for periods ranging from three to 95 months in a subset of patients. guidetopharmacology.org

Comparative Analysis with Other Alkylating Agents (e.g., Mechlorethamine)

Early clinical and preclinical investigations included comparative analyses of this compound with other established alkylating agents, such as mechlorethamine (B1211372) and cyclophosphamide (B585). wikipedia.orgwikipedia.org Historical records indicate that the total doses of this compound administered were comparable to those of mechlorethamine, although variations in dose schedules existed. wikipedia.org

In studies evaluating effectiveness against well-established transplanted rodent tumors, both cyclophosphamide and this compound demonstrated significantly greater efficacy compared to nitrogen mustard. Specifically, cyclophosphamide was identified as the most effective agent against leukemias L1210 and IRC.741, exhibiting considerably greater antitumor activity over a wide dose range in these systems than either this compound or nitrogen mustard. Despite this, this compound was suggested to hold value in instances where other alkylating agents had proven ineffective. fishersci.ca Its advantages over similar agents were noted to include the relatively small dosage required to achieve beneficial results and the simplicity of its regimen. fishersci.ca

Re-evaluation of this compound in Contemporary Research

Despite its historical effectiveness in treating lymphomas and chronic leukemias, the clinical use of this compound was largely superseded by the advent of newer, more effective therapies, such as adriamycin and platinum-based drugs, leading to its discontinuation from the market. guidetopharmacology.org However, contemporary research suggests a potential for its re-evaluation. wikipedia.org

Modern investigations are exploring structural variations of this compound (uramustine) with the aim of identifying new antineoplastic agents that retain cytotoxic activity and possess favorable drug-like properties, particularly for oral administration. citeab.comguidetopharmacology.org Through in-silico database searches and rigorous screening criteria, researchers have successfully identified multiple variants of this compound that exhibit favorable drug-likeness and cytotoxic capabilities. guidetopharmacology.org This ongoing work highlights the importance of designing new antitumor agents to enhance the efficacy of cancer treatment. Furthermore, this compound continues to serve as a valuable research tool for studying DNA repair mechanisms and the cellular effects of alkylation. fishersci.ca Comprehensive quantum chemical calculations and molecular docking analyses are also being employed to investigate various quantum chemical features of this compound, indicating a renewed interest in understanding its fundamental properties and potential applications.

Advanced Research Perspectives and Future Directions

Quantitative Structure-Activity Relationship (QSAR) Modeling of Uracil (B121893) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to uncover the mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity. chemmethod.com This approach is pivotal in modern drug design, allowing for the prediction of a new analogue's activity before its chemical synthesis.

For uracil and its derivatives, QSAR studies have been instrumental in guiding the design of new compounds with enhanced anticancer activity. nih.gov Research in this area has shown that the pyrimidine (B1678525) heterocycle, particularly the uracil scaffold, is a promising structural base for developing agents targeting cervical cancer. nih.gov A 2024 study developed data-driven machine learning QSAR models for a dataset of pyrimidine and uracil compounds, which were then validated by synthesizing and testing new derivatives for antiproliferative activity. nih.gov These models help identify which molecular descriptors—such as molecular weight, electronegativity, or the number of hydrogen bond donors and acceptors—correlate with biological activity.

In a specific application to uracil mustard, a three-dimensional QSAR method known as the hypothetical active site lattice (HASL) was used to analyze the sequence specificity of its DNA alkylating activity. nih.gov This study examined various 4-mer DNA sequences and found that the chemical environment on the 3' side of the target guanine (B1146940) nucleotide significantly influenced the degree of alkylation. nih.gov The model suggested that a pre-alkylation binding event occurs between the oxygen atoms of this compound and sites within the major groove of the DNA. nih.gov Such detailed QSAR analyses provide a roadmap for designing this compound derivatives with potentially greater target specificity and efficacy.

Table 1: Key Concepts in QSAR Modeling for Uracil Derivatives

Term Description Relevance to this compound
QSAR A computational technique that correlates the chemical structure of a molecule with its biological activity. Predicts the anticancer activity of new uracil derivatives to guide synthesis of more effective compounds. nih.gov
Molecular Descriptors Physicochemical properties of a molecule (e.g., LogP, molecular weight, polar surface area) used to build the QSAR model. chemmethod.com Used to establish a mathematical relationship between the structure of uracil analogues and their cytotoxicity. arabjchem.org
3D-QSAR (HASL) An advanced QSAR method that considers the three-dimensional properties of molecules to model interactions. nih.gov Used to understand how this compound recognizes specific DNA sequences, pointing to interactions in the major groove. nih.gov

| Model Validation | The process of testing a QSAR model's predictive power using new, unsynthesized compounds or external datasets. nih.gov | Ensures the reliability of the QSAR model before committing resources to synthesize and test new uracil-based drugs. nih.gov |

Targeted Drug Delivery Systems for Nitrogen Mustards (General Concept)

A significant challenge with traditional chemotherapeutic agents like nitrogen mustards is their lack of site specificity, which can lead to damage in healthy cells. mdpi.com Targeted drug delivery systems are designed to overcome this limitation by ensuring that the cytotoxic agent preferentially accumulates in tumor tissue. researchgate.net These systems enhance the therapeutic potential while reducing the adverse effects associated with conventional drug administration. mdpi.com

Several strategies are being explored for the targeted delivery of nitrogen mustards:

Nanocarriers : Systems such as liposomes, micelles, and polymeric nanoparticles can encapsulate cytotoxic drugs. biointerfaceresearch.com These nanocarriers can be designed to be stimuli-responsive, for instance, releasing their drug payload in the acidic microenvironment characteristic of tumors. mdpi.comnih.gov This approach improves drug solubility and can exploit the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissue due to leaky vasculature. acs.org

Antibody-Drug Conjugates (ADCs) : This strategy involves linking a potent drug to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells. acs.org This allows for the direct delivery of the cytotoxic payload to the target cells, minimizing systemic exposure. acs.org

Steroid Conjugates : Attaching nitrogen mustards to steroid molecules has been investigated as a way to target hormone-dependent cancers, such as those of the breast and prostate. frontiersin.org The steroid portion of the conjugate acts as a vehicle, delivering the alkylating agent to cells via interaction with steroid receptors. frontiersin.org

Investigation of this compound in Gene-Directed Enzyme Prodrug Therapy (General Concept)

Gene-Directed Enzyme Prodrug Therapy (GDEPT), also known as suicide gene therapy, is a two-step cancer treatment strategy designed to generate a potent cytotoxic drug directly at the tumor site. oatext.comjci.org

Gene Delivery : A gene encoding a non-human enzyme is selectively delivered to and expressed in cancer cells. jci.org

Prodrug Administration : A non-toxic prodrug is administered systemically. This prodrug is a specific substrate for the foreign enzyme expressed in the tumor cells. jci.org

The enzyme converts the prodrug into its active, toxic form, leading to the death of the cancer cells. mdpi.comencyclopedia.pub A key advantage of GDEPT is the "bystander effect," where the activated toxic drug can diffuse to and kill neighboring, non-transfected tumor cells, compensating for inefficient gene delivery. acs.org

Nitrogen mustards are a class of compounds well-suited for GDEPT. nih.gov For example, systems have been developed using the bacterial enzyme carboxypeptidase G2 to convert specific nitrogen mustard prodrugs into powerful DNA cross-linking agents. researchgate.net Another prominent example involves members of the cytochrome P450 (CYP) enzyme superfamily, which can activate prodrugs like cyclophosphamide (B585) into cytotoxic alkylating agents. aacrjournals.org Since CYP expression is often low in tumors compared to the liver, delivering a CYP gene to the tumor can sensitize it to the prodrug. aacrjournals.org

The uracil moiety in this compound presents a unique opportunity for a specific GDEPT approach. The enzyme uracil phosphoribosyltransferase (UPRT), which is absent in mammalian cells, could potentially be used. oatext.com In this hypothetical system, a gene for UPRT would be delivered to tumor cells. A modified, non-toxic this compound prodrug could then be administered, which would be activated to its cytotoxic form only within the UPRT-expressing cancer cells. This strategy could significantly enhance the selectivity and therapeutic window of this compound.

Further Elucidation of Molecular Interactions and Target Specificity

This compound functions as an alkylating agent, selectively inhibiting the synthesis of DNA. drugbank.comncats.io Its primary mechanism involves the covalent attachment of alkyl groups to DNA bases, which leads to DNA cross-linking, prevents replication, and ultimately triggers cell death. ncats.ioontosight.ai The reactive component is the bis(2-chloroethyl)amino group, which forms a highly reactive aziridinium (B1262131) ion that attacks nucleophilic sites on DNA. biointerfaceresearch.comnih.gov

While nitrogen mustards, in general, alkylate DNA primarily at the N7 position of guanine, research has shown that this compound exhibits a distinct pattern of sequence selectivity. biointerfaceresearch.comnih.gov Unlike many other nitrogen mustards that preferentially target runs of contiguous guanines, this compound shows little preference for these sequences. nih.gov Instead, it demonstrates an enhanced reaction with guanine bases within specific sequences, such as 5'-PyGCC-3'. nih.gov This suggests that the uracil moiety itself plays a role in directing the alkylating group to particular sites on the DNA.

Further research aims to clarify these interactions at a molecular level. Spectroscopic studies on similar compounds that intercalate into the DNA duplex have shown binding constants in the range of 10⁴ M⁻¹, indicating a moderately strong interaction. researchgate.net For this compound, it is believed that the uracil ring may engage in pre-alkylation binding within the DNA grooves, positioning the nitrogen mustard group for its reaction with guanine. nih.gov Understanding these subtle but significant differences in molecular interaction and target specificity is crucial for developing next-generation alkylating agents with improved efficacy and potentially reduced off-target effects.

Q & A

Q. What experimental models are commonly used to study the DNA alkylation mechanism of uracil mustard?

this compound’s alkylation activity is typically studied using in vitro DNA assays with isolated DNA (e.g., SV40 or pBR322 DNA) to quantify sequence-specific guanine-N7 alkylation . Cell line models (e.g., strain A mice for pulmonary nodule assays) and animal toxicity studies are employed to assess in vivo effects . Methodological rigor requires replicating conditions such as buffer composition (e.g., 2 mM Mg²⁺ modulating reactivity ) and ensuring reproducibility via detailed protocols per journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .

Q. How is this compound’s alkylation efficiency measured quantitatively?

Q. What are the key DNA sequence motifs targeted by this compound?

this compound exhibits enhanced reactivity at 5'-YGC-3' sequences (Y = pyrimidine), attributed to its substituent’s steric and electronic effects . This specificity contrasts with broader alkylation patterns of most nitrogen mustards (e.g., HN2), which lack such sequence selectivity . Confirmation requires comparative analysis of reaction intensities across multiple DNA segments (e.g., SV40, pBR322) .

Advanced Research Questions

Q. How can researchers resolve contradictions in sequence selectivity between this compound and other nitrogen mustards?

Q. What methodological strategies ensure reproducibility in this compound experiments?

Reproducibility requires:

  • Detailed documentation of reaction conditions (e.g., ionic strength, temperature) in supplementary materials .
  • Standardized data collection protocols (e.g., ln-intensity units for alkylation ).
  • Publicly accessible datasets with metadata on experimental variables (e.g., Mg²⁺ concentration ), adhering to FAIR principles .

Q. How do DNA repair pathways (e.g., uracil glycosylase) influence this compound’s cytotoxicity?

Uracil DNA glycosylase (UNG) excises uracil adducts, potentially mitigating cytotoxicity. To study this, use UNG-deficient cell lines and compare survival rates post-treatment . Quantify repair efficiency via comet assays or γ-H2AX foci imaging. Note that this compound’s guanine-N7 adducts may bypass UNG, requiring specialized repair pathway analysis .

Q. Why does this compound exhibit lower suppression by Mg²⁺ ions compared to HN2 in certain sequences?

Magnesium ions preferentially inhibit long-range electrostatic interactions in non-specific alkylation. This compound’s 5'-YGC-3' specificity relies less on electrostatics, making it resistant to Mg²⁺ suppression . Validate this via ionic strength titration experiments and compare with mustards like mustamine, where Mg²⁺ suppression is more pronounced .

Data Analysis & Contradiction Management

Q. How should researchers analyze datasets where this compound’s reactivity contradicts established nitrogen mustard trends?

  • Apply hierarchical clustering to group reaction patterns (e.g., Figure 5 in ).
  • Use outlier tests (e.g., Grubbs’ test) to identify statistically deviant sequences .
  • Cross-validate with structural modeling (e.g., molecular docking simulations) to explain substituent-driven anomalies .

Q. What statistical frameworks are optimal for comparing this compound’s potency across studies?

Meta-analysis frameworks (e.g., random-effects models) account for variability in experimental conditions (e.g., Mg²⁺ levels ). Normalize potency metrics (e.g., pulmonary nodule counts in mice ) against controls and report effect sizes with 95% confidence intervals .

Ethical & Methodological Considerations

Q. How can researchers address ethical concerns in this compound toxicity studies?

  • Use in vitro models (e.g., 3D tumor spheroids) to minimize animal use .
  • Adhere to institutional review board (IRB) protocols for human cell line studies, emphasizing informed consent for biorepository samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.